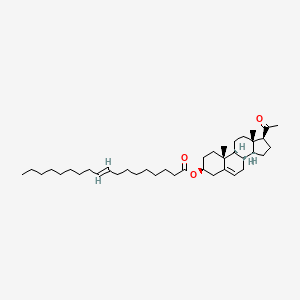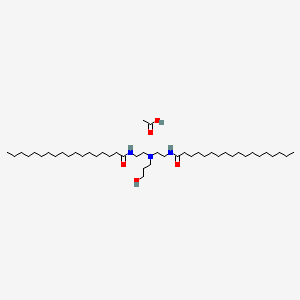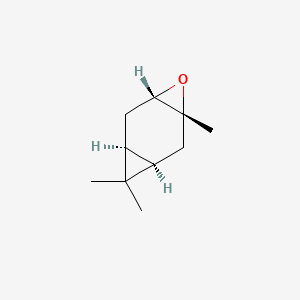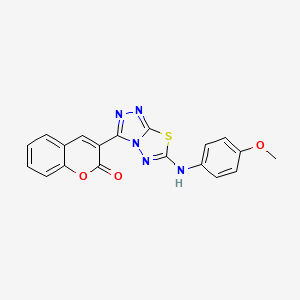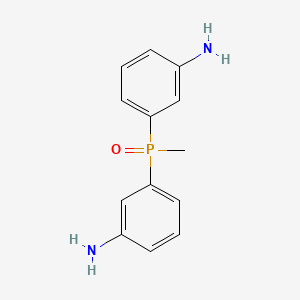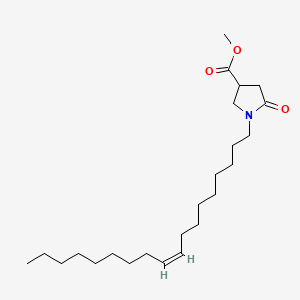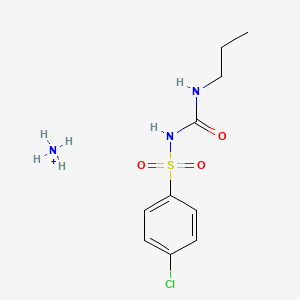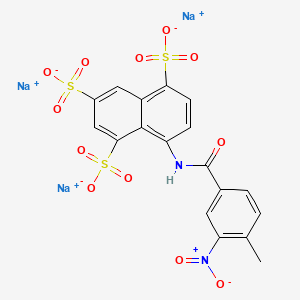
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is a chemical compound known for its complex structure and diverse applications. It is an intermediate in the synthesis of various pharmaceutical agents and is used in scientific research for its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This is followed by the coupling of the nitrobenzoic acid with naphthalene-1,3,5-trisulfonic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted naphthalene derivatives and other functionalized compounds .
Scientific Research Applications
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anti-inflammatory drugs.
Industry: In the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Trisodium 8-((4-methyl-3-aminobenzoyl)amino)naphthalene-1,3,5-trisulphonate
Uniqueness
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is unique due to its specific nitro group, which imparts distinct chemical properties and reactivity compared to its amino-substituted counterparts. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
69031-54-5 |
|---|---|
Molecular Formula |
C18H11N2Na3O12S3 |
Molecular Weight |
612.5 g/mol |
IUPAC Name |
trisodium;8-[(4-methyl-3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C18H14N2O12S3.3Na/c1-9-2-3-10(6-14(9)20(22)23)18(21)19-13-4-5-15(34(27,28)29)12-7-11(33(24,25)26)8-16(17(12)13)35(30,31)32;;;/h2-8H,1H3,(H,19,21)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
YCCFZXJJUOXAGV-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




